molecular formula C9H14N4O3 B1198059 3'-Amino-2',3'-dideoxycytidine CAS No. 84472-90-2

3'-Amino-2',3'-dideoxycytidine

Numéro de catalogue: B1198059
Numéro CAS: 84472-90-2
Poids moléculaire: 226.23 g/mol
Clé InChI: LDQAHTVPOZCQNH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3’-Amino-2’,3’-dideoxycytidine is a synthetic pyrimidine nucleoside analogue. It is structurally similar to cytidine but lacks the 2’ and 3’ hydroxyl groups on the ribose ring, which are replaced by hydrogen atoms. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields, particularly in antiviral and anticancer research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Amino-2’,3’-dideoxycytidine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable ribose derivative.

    Protection of Hydroxyl Groups: The hydroxyl groups on the ribose are protected using standard protecting groups.

    Introduction of Amino Group: The amino group is introduced at the 3’ position through a series of reactions, including nucleophilic substitution.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production methods for 3’-Amino-2’,3’-dideoxycytidine involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, high-yield reactions, and efficient purification techniques to ensure the compound’s purity and consistency .

Analyse Des Réactions Chimiques

Types of Reactions

3’-Amino-2’,3’-dideoxycytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can produce various alkylated or acylated products .

Applications De Recherche Scientifique

Antiviral Applications

3'-Amino-2',3'-dideoxycytidine has been studied for its potential as an antiviral agent, particularly against HIV. The compound inhibits HIV-1 reverse transcriptase by competing with natural substrates like deoxyguanosine triphosphate (dGTP) and integrating into viral DNA, which terminates the DNA chain .

Anticancer Research

Research has demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including murine leukemia models. It has been shown to induce S-phase-specific cell cycle arrest and single-strand breaks in DNA without causing double-strand breaks, making it a candidate for further investigation in cancer therapy .

Case Studies

  • Inhibition of Leukemia Cell Growth :
    A study demonstrated that treatment with this compound resulted in significant growth inhibition of L1210 leukemia cells. The compound induced a two-fold increase in deoxynucleoside triphosphate levels after 24 hours, suggesting a complex interaction with cellular nucleotide metabolism .
  • HIV Replication Studies :
    In vitro studies have shown that this compound effectively inhibits HIV replication. The compound's incorporation into viral DNA was observed to lead to chain termination, providing insights into its mechanism as a reverse transcriptase inhibitor .

Mécanisme D'action

The mechanism of action of 3’-Amino-2’,3’-dideoxycytidine involves its incorporation into DNA or RNA, where it acts as a chain terminator. This prevents the elongation of the nucleic acid chain, thereby inhibiting viral replication or inducing apoptosis in cancer cells. The compound targets viral reverse transcriptase and cellular DNA polymerases, disrupting their normal function .

Comparaison Avec Des Composés Similaires

Similar Compounds

    2’,3’-Dideoxycytidine:

    Cytosine Arabinoside:

Uniqueness

3’-Amino-2’,3’-dideoxycytidine is unique due to the presence of the amino group at the 3’ position, which imparts distinct chemical and biological properties. This modification enhances its ability to inhibit viral replication and induce apoptosis, making it a valuable compound in both antiviral and anticancer research .

Activité Biologique

3'-Amino-2',3'-dideoxycytidine (3'-NH2-ddCyd) is a nucleoside analog that has garnered attention for its significant biological activity, particularly in the context of cancer treatment and antiviral applications. This compound exhibits unique properties due to the presence of an amino group at the 3' position, which influences its interaction with various biological systems. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and therapeutic potential, supported by relevant data and case studies.

This compound acts primarily as an inhibitor of DNA synthesis. It interacts with key enzymes involved in nucleotide metabolism, notably deoxycytidine kinase (dCydK) and deoxycytidine deaminase (dCydD). Unlike other nucleoside analogs, 3'-NH2-ddCyd is a poor substrate for dCydD, which is critical for its pharmacological profile. The compound undergoes phosphorylation by dCydK, leading to the formation of active triphosphate derivatives that can be incorporated into DNA, ultimately functioning as a chain terminator during replication .

Table 1: Comparison of Metabolic Pathways Involved with 3'-NH2-ddCyd

EnzymeRole in MetabolismInteraction with 3'-NH2-ddCyd
Deoxycytidine KinasePhosphorylates nucleosidesEssential for activation
Deoxycytidine DeaminaseConverts deoxycytidine to uridinePoor substrate

Cellular Effects

The incorporation of 3'-NH2-ddCyd into DNA leads to significant cellular consequences. It specifically inhibits DNA replication by blocking chain elongation at the replication fork. This inhibition results in cell cycle arrest and apoptosis in various cancer cell lines, including L1210 leukemia cells. Studies have shown that treatment with this compound induces single-strand breaks in DNA without affecting double-strand breaks, indicating a targeted mechanism of action .

Case Study: Efficacy Against Leukemia

In vitro studies demonstrated that 3'-NH2-ddCyd effectively inhibited DNA synthesis in L1210 leukemia cells, producing an S-phase-specific block. The triphosphate form of the drug was found to competitively inhibit dCTP incorporation into calf thymus DNA, with a Ki value of 9.6 µM . The cytotoxic effects were concentration-dependent; higher concentrations resulted in reduced cell viability and impaired DNA replication.

Molecular Mechanism

The molecular mechanism by which 3'-NH2-ddCyd exerts its effects involves competitive inhibition at the level of DNA polymerase. By mimicking natural nucleotides, it competes with deoxyguanosine triphosphate (dGTP) for binding sites on the polymerase enzyme. This interaction prevents the formation of essential phosphodiester linkages required for DNA elongation .

Transport and Distribution

The transport and distribution of 3'-NH2-ddCyd within cells are critical for its therapeutic efficacy. It relies on specific transporters that facilitate its entry into cells and subsequent localization within the nucleus. The compound's ability to cross cell membranes is influenced by its chemical structure and interactions with binding proteins.

Subcellular Localization

Once inside the cell, 3'-NH2-ddCyd predominantly localizes in the nucleus where it exerts its inhibitory effects on DNA synthesis. The targeting signals and post-translational modifications play a crucial role in ensuring that the compound reaches its active site.

Q & A

Q. What are the established synthetic routes for 3'-Amino-2',3'-dideoxycytidine, and how do modifications at the 3'-amino position influence its reactivity?

Answer: The synthesis of nucleoside analogs like this compound typically involves stereoselective glycosylation reactions between a modified sugar moiety (e.g., 2',3'-dideoxyribose) and a nucleobase. The 3'-amino group introduces steric and electronic effects, which may require protective strategies (e.g., tert-butyldimethylsilyl or trityl groups) to prevent side reactions during phosphorylation or glycosidic bond formation . Post-synthetic modifications, such as amino group acetylation, can enhance stability against enzymatic degradation .

Q. How is the structural integrity of this compound confirmed in synthetic batches?

Answer: Structural confirmation employs a combination of 1H/13C NMR (to verify sugar and base connectivity), mass spectrometry (for molecular weight validation), and HPLC (to assess purity >95%). The absence of a 3'-hydroxyl group is confirmed via infrared spectroscopy (IR) by the lack of O-H stretching vibrations at ~3200–3600 cm⁻¹ .

Q. What strategies are employed to enhance the metabolic stability and cellular uptake of this compound?

Answer: To mitigate rapid deamination or phosphorylation, researchers modify the 5'-OH group with phosphoramidate prodrugs or amino acid esters, which improve lipophilicity and bypass rate-limiting kinase activation. For example, 5'-O-(L-valyl) derivatives of analogous nucleosides show enhanced intestinal absorption and resistance to adenosine deaminase .

Q. How do researchers address discrepancies in antiviral efficacy data between in vitro and in vivo models?

Answer: Discrepancies often arise from differences in metabolic clearance or cellular uptake . To resolve this, researchers use liver microsome assays to predict in vivo metabolism and radiolabeled analogs to track tissue distribution. For instance, derivatives with improved stability in rat intestinal homogenates correlate better with in vivo efficacy .

Q. What analytical techniques are prioritized for quantifying this compound in biological matrices?

Answer: LC-MS/MS is the gold standard due to its sensitivity (detection limits ~0.1 ng/mL) and specificity. Samples are pretreated with protein precipitation (acetonitrile) or solid-phase extraction. Method validation includes spike-recovery experiments in plasma or tissue homogenates to ensure accuracy (±15%) and precision (CV <20%) .

Q. How does the 2',3'-dideoxy modification contribute to its mechanism of action as a chain terminator?

Answer: The absence of 3'-OH prevents phosphodiester bond formation during DNA/RNA synthesis, leading to chain termination . This is validated via primer-extension assays using reverse transcriptase or DNA polymerase enzymes. Electrophoretic analysis of truncated products confirms inhibition .

Q. What experimental designs are used to evaluate the compound’s selectivity for viral vs. host polymerases?

Answer: Enzyme inhibition assays compare IC₅₀ values against viral (e.g., HIV-1 RT) and human (e.g., Pol γ) polymerases. Selectivity indices (SI = IC₅₀_host / IC₅₀_viral) >10 indicate therapeutic potential. For example, vidarabine analogs show SI >50 against herpesvirus DNA polymerase .

Q. How are toxicity profiles of this compound assessed in preclinical studies?

Answer: MTD (maximum tolerated dose) studies in rodents monitor hematological, hepatic, and renal toxicity over 14–28 days. Cytotoxicity assays (e.g., CC₅₀ in HEK293 cells) and hERG channel inhibition tests predict cardiac risks. Mitochondrial toxicity is assessed via ATP depletion assays .

Q. What computational methods predict the binding affinity of this compound to viral enzymes?

Answer: Molecular docking (e.g., AutoDock Vina) models interactions between the compound’s amino group and conserved active-site residues (e.g., Lys65 in HIV-1 RT). MD simulations (100 ns) validate binding stability, with RMSD <2 Å indicating favorable interactions .

Q. How do researchers optimize the pharmacokinetic (PK) profile of this compound?

Answer: Prodrug strategies (e.g., 5'-phosphoramidates) improve oral bioavailability by enhancing intestinal absorption. PK parameters (Cmax, AUC, t½) are quantified in rodent models via serial blood sampling. Lipinski’s Rule of Five guides solubility and permeability optimization .

Q. What in vitro models are used to study resistance development against this compound?

Answer: Serial passage experiments in cell culture under subtherapeutic drug pressure select for resistant viral strains. Genotypic analysis (e.g., Sanger sequencing) identifies mutations (e.g., M184V in HIV RT) conferring resistance. Phenotypic assays measure fold-changes in EC₅₀ .

Q. How is the compound’s stability under varying pH and temperature conditions characterized?

Answer: Forced degradation studies expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10) buffers at 40°C for 24–72 hours. Degradation products are profiled via LC-MS, and Arrhenius plots predict shelf-life under standard storage conditions (2–8°C) .

Q. What role does the 3'-amino group play in modulating interactions with viral enzymes?

Answer: The 3'-amino group forms hydrogen bonds with catalytic residues (e.g., Asp110 in HCV NS5B), as shown in crystallographic studies. Structure-activity relationship (SAR) analyses of analogs lacking this group demonstrate reduced potency (e.g., ∆IC₅₀ >10-fold), confirming its critical role .

Q. How are formulation challenges addressed for in vivo delivery of this compound?

Answer: Nanoformulations (e.g., liposomes, PLGA nanoparticles) enhance solubility and prolong circulation. PEGylation reduces renal clearance, while ligand conjugation (e.g., folate) enables targeted delivery. In vivo imaging (e.g., fluorescent tags) tracks biodistribution .

Q. What gaps exist in the current understanding of this compound’s therapeutic potential?

Answer: Limited data on off-target effects (e.g., epigenetic modulation) and long-term toxicity in primate models represent critical gaps. Additionally, combinatorial studies with other antivirals (e.g., protease inhibitors) are needed to assess synergistic effects and resistance barriers .

Propriétés

IUPAC Name

4-amino-1-[4-amino-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c10-5-3-8(16-6(5)4-14)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4,10H2,(H2,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQAHTVPOZCQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601004738
Record name 1-(3-Amino-2,3-dideoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84472-90-2
Record name Cytidine,3'-dideoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365107
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-Amino-2,3-dideoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Amino-2',3'-dideoxycytidine
Reactant of Route 2
3'-Amino-2',3'-dideoxycytidine
Reactant of Route 3
3'-Amino-2',3'-dideoxycytidine
Reactant of Route 4
3'-Amino-2',3'-dideoxycytidine
Reactant of Route 5
3'-Amino-2',3'-dideoxycytidine
Reactant of Route 6
3'-Amino-2',3'-dideoxycytidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.